Ogt-IN-2 was developed through systematic chemical probing aimed at identifying selective inhibitors of OGT. It belongs to a class of small molecules that target glycosyltransferases, specifically those involved in the modification of proteins through O-GlcNAcylation. The classification of Ogt-IN-2 is primarily based on its mechanism of action as an enzyme inhibitor, which is crucial for therapeutic applications in diseases where glycosylation patterns are altered.
The synthesis of Ogt-IN-2 involves several key steps that typically include:
The specific synthetic route can vary, but it generally emphasizes achieving high selectivity for OGT inhibition while minimizing off-target effects.
The molecular structure of Ogt-IN-2 can be characterized by its unique functional groups that facilitate binding to the active site of OGT. Key structural features include:
Detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which allow for visualization of the compound's conformation in relation to the enzyme's active site.
Ogt-IN-2 primarily acts through competitive inhibition, where it binds to the active site of OGT, preventing the enzyme from catalyzing the transfer of N-acetylglucosamine. The reaction mechanism typically involves:
Kinetic studies are often performed to determine the inhibitory constants (IC50) and to characterize the nature of inhibition (competitive, non-competitive, etc.).
The mechanism of action for Ogt-IN-2 involves several steps:
Quantitative data on binding affinities and kinetic parameters can be derived from enzyme assays measuring glycosylation rates in the presence and absence of the inhibitor.
Ogt-IN-2 exhibits several notable physical and chemical properties:
Characterization techniques such as differential scanning calorimetry or thermogravimetric analysis may be employed to assess these properties.
Ogt-IN-2 has several potential applications in scientific research:
O-GlcNAc transferase is an essential enzyme that catalyzes the addition of β-N-acetylglucosamine monosaccharides (O-GlcNAc) onto serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. This post-translational modification, termed O-GlcNAcylation, is dynamically regulated by the opposing actions of O-GlcNAc transferase (catalyzing addition) and O-GlcNAcase (catalyzing removal). Unlike classical glycosylation, O-GlcNAcylation occurs intracellularly and modulates fundamental cellular processes, including transcription, signal transduction, metabolism, and stress response [3] [5]. The substrate for O-GlcNAc transferase, uridine diphosphate N-acetylglucosamine, integrates nutrient flux from glucose, amino acid, fatty acid, and nucleotide metabolism via the hexosamine biosynthetic pathway, positioning O-GlcNAc transferase as a central cellular nutrient sensor [3] [7]. Dysregulation of O-GlcNAc cycling disrupts cellular homeostasis and is mechanistically linked to chronic diseases, driving significant interest in pharmacological inhibitors like Ogt-In-2 for mechanistic and therapeutic exploration [1] [8].
O-GlcNAc transferase functions as a master regulator of cellular signaling by sensing nutrient availability and translating metabolic status into post-translational modifications. The enzymatic activity of O-GlcNAc transferase is directly governed by uridine diphosphate N-acetylglucosamine levels, which fluctuate with cellular concentrations of glucose, glutamine, acetyl-CoA, and uridine triphosphate—the primary inputs to the hexosamine biosynthetic pathway. Consequently, O-GlcNAc transferase activity dynamically reflects the integrated nutrient status of the cell [3] [5]. Beyond substrate sensing, O-GlcNAc transferase itself is a target for phosphorylation by key nutrient-responsive kinases, enabling crosstalk between metabolic and signaling pathways:
Table 1: Key Regulatory Phosphorylation Sites on O-GlcNAc Transferase
Kinase | Phosphorylation Site | Functional Consequence | Signaling Pathway |
---|---|---|---|
Adenosine-Monophosphate-Activated Protein Kinase | Threonine 444 | Chromatin dissociation, reduced gene expression | Energy sensing |
Calcium/Calmodulin-Dependent Protein Kinase II | Serine 20 | Enhanced O-GlcNAc transferase activity | Calcium signaling |
Glycogen Synthase Kinase 3 Beta | Serine 3/4 | Increased O-GlcNAc transferase activity | Insulin signaling, Wnt pathway |
Insulin Receptor | Tyrosine 976 | Promoted activity, membrane recruitment | Insulin/PI3K signaling |
Furthermore, O-GlcNAc transferase binds phosphatidylinositol-3,4,5-trisphosphate, allowing its recruitment to the plasma membrane within minutes of insulin receptor activation [5]. This spatial redistribution enables O-GlcNAc transferase to directly modify components of the insulin signaling cascade, illustrating its role as a real-time integrator of metabolic and hormonal signals. The tetratricopeptide repeat domain of O-GlcNAc transferase acts as a scaffold for numerous protein-protein interactions, significantly expanding its capacity to receive and integrate diverse signaling inputs and target a vast array of substrates—over 4,000 identified proteins—across cellular compartments [3] [5] [9]. This positions O-GlcNAc transferase uniquely to orchestrate global cellular responses to nutrient availability and stress.
Sustained alterations in O-GlcNAc transferase activity or O-GlcNAc levels are pathogenic hallmarks across diverse chronic diseases, particularly cancer and neurodegenerative disorders. Hyper-O-GlcNAcylation is frequently observed in tumor tissues and drives oncogenic signaling through multiple mechanisms:
Transcriptional Regulation: O-GlcNAc transferase stabilizes and enhances the activity of oncogenic transcription factors. In pancreatic, liver, and thyroid cancers, O-GlcNAcylation of Yes-associated protein at serine 109, serine 334, and threonine 83 (primarily serine 109) reduces inhibitory phosphorylation (serine 127), promotes nuclear localization, and strengthens binding to transcription enhanced associate domain transcription factors. This increases expression of proliferative and anti-apoptotic genes. Critically, a Yes-associated protein serine 109 alanine mutant fails to rescue tumor growth in xenograft models, confirming the functional importance of this modification [7]. O-GlcNAc transferase also increases c-MYC stability and transcriptional activity in non-small cell lung cancer and prostate cancer, partly by O-GlcNAcylating c-MYC and facilitating its interaction with host cell factor 1 at super-enhancers to drive expression of cell cycle regulators like Cyclin B and polo-like kinase 1 [7].
Cancer Stem Cell Maintenance: O-GlcNAcylation of key pluripotency factors, including Sry-box transcription factor 2 at serine 246, enhances their stability and nuclear localization, promoting self-renewal in cancer stem cell populations within pancreatic adenocarcinoma and other malignancies. This contributes to tumor heterogeneity, drug resistance, and recurrence [7].
Metabolic Reprogramming: Elevated O-GlcNAc transferase activity supports the Warburg effect by modulating glycolytic enzyme activity and flux through biosynthetic pathways essential for rapid tumor growth [7].
Table 2: Mechanisms of O-GlcNAcylation Dysregulation in Chronic Diseases
Disease Category | Molecular Mechanism | Functional Consequence | Reference |
---|---|---|---|
Cancer (Pancreatic, Liver, Thyroid) | O-GlcNAcylation of Yes-associated protein (Ser109) reducing phosphorylation (Ser127) | Enhanced nuclear localization, TEAD binding, transcription of pro-growth genes | [7] |
Cancer (Prostate, NSCLC) | O-GlcNAcylation stabilizing c-MYC and enhancing HCF-1 interaction at super-enhancers | Increased Cyclin B, polo-like kinase 1 expression; enhanced proliferation | [7] |
Neurodegeneration (Alzheimer's) | Reduced O-GlcNAcylation leading to hyperphosphorylation of tau and amyloid precursor protein | Neurofibrillary tangle formation, neuronal death, memory impairment | [9] |
Neurodevelopmental Disorders | O-GlcNAc transferase knockout impairing neural stem/progenitor cell proliferation/migration | Cortical developmental defects, elevated endoplasmic reticulum stress | [9] |
In the central nervous system, both elevated and reduced O-GlcNAcylation are detrimental. Conditional knockout of O-GlcNAc transferase in forebrain excitatory neurons induces progressive neurodegeneration, characterized by pathogenic processing of tau and amyloid precursor protein, neuronal death, gliosis, and memory impairment—mimicking features of Alzheimer's disease [9]. Conversely, aberrantly high O-GlcNAcylation is implicated in impaired neurogenesis and synaptic dysfunction. Dysregulation disrupts neuronal maturation, dendritic arborization, spine development, and cerebellar granule cell proliferation via dysregulated Sonic hedgehog and RhoA/ROCK signaling pathways [9] [7]. Furthermore, O-GlcNAc transferase is crucial for sensory neuron function; its loss reduces epidermal innervation and diminishes sensitivity to mechanical and thermal stimuli [9]. These findings underscore that maintaining O-GlcNAc homeostasis is critical for neuronal survival, development, and function, and its disruption is a shared pathophysiological feature in diverse neurological conditions.
The compelling evidence linking dysregulated O-GlcNAc transferase activity to disease pathogenesis provides a strong rationale for developing selective inhibitors as research tools and potential therapeutics. Ogt-In-2 has emerged as a valuable pharmacological probe for dissecting O-GlcNAc transferase functions. Its biochemical profile and cellular effects support its application in translational research:
Potency and Isoform Selectivity: Ogt-In-2 inhibits the nucleocytoplasmic isoform of O-GlcNAc transferase and the short isoform with half-maximal inhibitory concentration values of 53 ± 7 μM and 30 ± 2 μM, respectively [1] [8]. This differential activity, though moderate, allows for probing isoform-specific functions in cellular models. Its chemical structure (C~23~H~27~ClN~2~O~3~S, molecular weight 446.99 g/mol) facilitates cellular permeability [8].
Mechanistic Probe in Cancer: Ogt-In-2 has been instrumental in elucidating O-GlcNAc transferase's role in oncogenic signaling. Treatment suppresses Yes-associated protein O-GlcNAcylation, leading to increased Yes-associated protein serine 127 phosphorylation, cytoplasmic sequestration, reduced transcription enhanced associate domain interaction, and diminished expression of Yes-associated protein target genes in pancreatic, liver, and thyroid cancer models [7]. Similarly, Ogt-In-2 reduces O-GlcNAcylation and destabilizes c-MYC and Sry-box transcription factor 2, disrupting their pro-tumorigenic functions and highlighting O-GlcNAc transferase as a critical node in maintaining oncoprotein stability. Inhibition also impairs cancer stem cell maintenance and sensitizes cells to other therapies [7].
Neuroprotective Pathway Modulation: While acutely reduced O-GlcNAcylation is detrimental to neurons, controlled O-GlcNAc transferase inhibition in specific pathological contexts may be beneficial. Research using inhibitors like Ogt-In-2 suggests potential in modulating aberrant stress responses or metabolic fluxes in glial cells (astrocytes and microglia) that contribute to neuroinflammation in neurodegenerative and psychiatric disorders [9]. Furthermore, investigating temporal inhibition windows following central nervous system injuries, where acute hyper-O-GlcNAcylation may be maladaptive, is an active area of preclinical research facilitated by such compounds [9].
Tool for Target Validation: Ogt-In-2 enables rapid pharmacological validation of O-GlcNAc transferase-dependent phenotypes in disease models, complementing genetic approaches like RNA interference or conditional knockout. Its effects on oncogenic signaling pathways (Hippo, c-MYC) and neuronal stress responses provide proof-of-concept that targeting O-GlcNAc transferase can modulate disease-relevant mechanisms, guiding the development of more potent and selective clinical candidates [1] [7] [8].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4